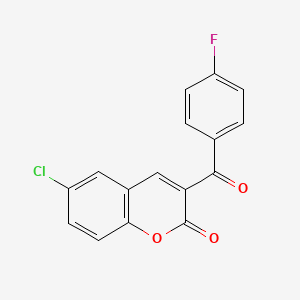

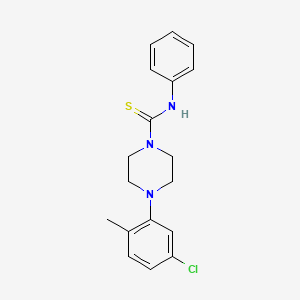

![molecular formula C16H20BrN3OS B3009275 1-[2-(4-苄基哌嗪-1-基)-1,3-噻唑-4-基]乙酮;氢溴酸盐 CAS No. 2413885-70-6](/img/structure/B3009275.png)

1-[2-(4-苄基哌嗪-1-基)-1,3-噻唑-4-基]乙酮;氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide" is a derivative of thiazole, a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen. This class of compounds is known for its significance in medicinal chemistry due to a wide range of biological activities. The benzylpiperazine moiety is a common pharmacophore in drug design, often contributing to the binding affinity and specificity of the molecule towards biological targets.

Synthesis Analysis

The synthesis of related thiazole derivatives has been explored in various studies. For instance, electrochemical synthesis methods have been employed to create new arylthiobenzazoles by the oxidation of compounds similar to the one , such as 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles like 2-mercaptobenzothiazole . Another study reports the synthesis of a thiazolidine derivative, which, while not identical, shares some structural features with the target compound . These methods often involve the formation of key intermediates through reactions like Michael addition, followed by further functional group transformations.

Molecular Structure Analysis

The molecular structure and conformational stability of related compounds have been investigated using computational methods such as Hartree-Fock and density functional theory (DFT) . These studies provide insights into the most stable conformers, molecular geometry, and vibrational frequencies, which are crucial for understanding the behavior of the compound in a biological context. X-ray crystallography has also been used to determine the crystal structure of similar thiazole derivatives, revealing details such as unit cell parameters and the conformation of the rings within the molecules .

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be inferred from studies on similar compounds. For example, the electrochemical oxidation of related molecules can lead to various reactions, including Michael-type additions and substitutions, which are essential for the synthesis of more complex structures . The frontier orbital analysis of these compounds can indicate their susceptibility to nucleophilic or electrophilic attacks, which is valuable information for predicting reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be characterized using a range of spectroscopic and analytical techniques. Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to confirm the structure of synthesized compounds . Thermal analysis methods like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide information on the thermal stability and decomposition patterns of these molecules . Additionally, the study of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can give insights into the chemical reactivity and potential biological activity of the compound .

科学研究应用

合成和化学反应

缩合反应:该化合物用于与硫代氨基甲酰胺的缩合反应,得到各种具有潜在药用价值的衍生物。一项研究展示了通过涉及亲核取代和迈克尔加成的反应合成 4,4-二取代的 4,5-二氢-1,3-噻唑-2-胺和噻唑烷-2-酮 (Potikha、Turov 和 Kovtunenko,2008 年)。

电化学合成:另一项研究探索了使用 1-(4-(4-羟基苯基)哌嗪-1-基)乙酮的电化学合成方法,展示了芳基噻并苯并唑的生成 (Amani 和 Nematollahi,2012 年)。

生物学和药理学应用

神经保护活性:一项关于苄基哌嗪类依达拉奉衍生物(与本化合物在结构上相关)的研究表明,在体外和体内模型中均表现出显着的神经保护活性,表明在治疗脑缺血性卒中方面具有潜在应用 (Gao 等人,2022 年)。

抗菌和抗结核活性:各种合成的衍生物显示出有希望的抗菌和抗结核活性。研究报告称,具有结构相似性的化合物对细菌和结核分枝杆菌的临床分离株表现出显着的抑制作用 (V. Reddy 和 K. R. Reddy,2010 年)。

心脏保护作用:某些衍生物已被评估其心脏保护活性,其中一些在对大鼠主动脉模型的体外研究中显示出中等到高的作用 (Drapak 等人,2019 年)。

其他应用

微波辅助合成:该化合物用于各种杂环的微波辅助合成,表明其在促进高效化学过程中的作用 (Vekariya 等人,2017 年)。

钯催化的反应:它还参与钯催化的反应,用于合成功能化的苯并咪唑噻唑,展示了其在复杂有机合成中的多功能性 (Veltri 等人,2016 年)。

属性

IUPAC Name |

1-[2-(4-benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS.BrH/c1-13(20)15-12-21-16(17-15)19-9-7-18(8-10-19)11-14-5-3-2-4-6-14;/h2-6,12H,7-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULXJSFKUXHIRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=N1)N2CCN(CC2)CC3=CC=CC=C3.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)

![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)

![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)

![6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B3009204.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B3009205.png)

![2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol](/img/structure/B3009206.png)

![N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009207.png)